REACTION_SMILES
|
[C:26]([C:27]([CH3:28])([CH3:29])[CH3:30])(=[O:31])[Cl:32].[ClH:25].[OH:1][C:2]1([CH:11]([CH3:12])[c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[C:3](=[O:10])[NH:4][C:5](=[O:9])[NH:6][C:7]1=[O:8].[cH:19]1[cH:20][cH:21][n:22][cH:23][cH:24]1>>[O:1]([C:2]1([CH:11]([CH3:12])[c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[C:3](=[O:10])[NH:4][C:5](=[O:9])[NH:6][C:7]1=[O:8])[C:26]([C:27]([CH3:28])([CH3:29])[CH3:30])=[O:31]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(c1ccccc1)C1(O)C(=O)NC(=O)NC1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(c1ccccc1)C1(OC(=O)C(C)(C)C)C(=O)NC(=O)NC1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |